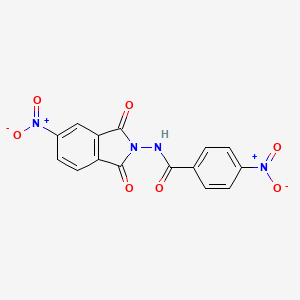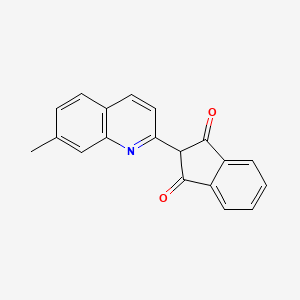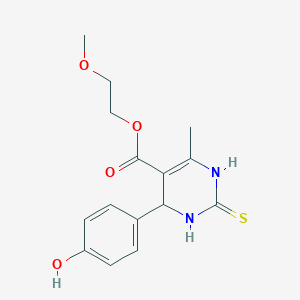
N-(2,5-dimethoxyphenyl)-N'-(2-methylphenyl)urea
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(2,5-dimethoxyphenyl)-N'-(2-methylphenyl)urea, also known as 25I-NBOMe, is a synthetic hallucinogen that belongs to the phenethylamine class of drugs. It was first synthesized in 2003 by Ralf Heim and his team at the Free University of Berlin, Germany. Since then, it has gained popularity as a recreational drug due to its potent hallucinogenic effects. However, it is important to note that the use of 25I-NBOMe as a recreational drug is illegal and can be extremely dangerous.
Wirkmechanismus
The exact mechanism of action of N-(2,5-dimethoxyphenyl)-N'-(2-methylphenyl)urea is not fully understood, but it is believed to act on the serotonin receptors in the brain. Specifically, it has a high affinity for the 5-HT2A receptor, which is involved in the regulation of mood, perception, and cognition. By binding to this receptor, N-(2,5-dimethoxyphenyl)-N'-(2-methylphenyl)urea can produce profound changes in perception and consciousness, leading to the hallucinogenic effects that it is known for.
Biochemical and Physiological Effects
The biochemical and physiological effects of N-(2,5-dimethoxyphenyl)-N'-(2-methylphenyl)urea are complex and can vary depending on the dose and route of administration. At low doses, it can produce mild euphoria, enhanced sensory perception, and altered mood. At higher doses, it can cause intense hallucinations, delusions, and even psychosis. It can also cause physical effects such as increased heart rate, blood pressure, and body temperature.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using N-(2,5-dimethoxyphenyl)-N'-(2-methylphenyl)urea in lab experiments is its potency and selectivity for the 5-HT2A receptor. This makes it a useful tool for studying the role of this receptor in various physiological processes. However, its illegal status as a recreational drug and potential for abuse can make it difficult to obtain and use in a laboratory setting.
Zukünftige Richtungen
There are several potential future directions for research on N-(2,5-dimethoxyphenyl)-N'-(2-methylphenyl)urea. One area of interest is its potential therapeutic applications, particularly in the treatment of chronic pain and inflammation. Additionally, further research is needed to fully understand its mechanism of action and the biochemical and physiological effects that it produces. This could lead to the development of new drugs that target the 5-HT2A receptor for therapeutic purposes. Finally, more research is needed to understand the long-term effects of N-(2,5-dimethoxyphenyl)-N'-(2-methylphenyl)urea use, particularly in terms of its potential for addiction and other negative health outcomes.
Synthesemethoden
The synthesis of N-(2,5-dimethoxyphenyl)-N'-(2-methylphenyl)urea involves the reaction of 2,5-dimethoxyphenethylamine with 2-methylphenyl isocyanate in the presence of a catalyst such as triethylamine. The resulting product is then purified using column chromatography to obtain pure N-(2,5-dimethoxyphenyl)-N'-(2-methylphenyl)urea. The synthesis of N-(2,5-dimethoxyphenyl)-N'-(2-methylphenyl)urea is a complex process that requires a high level of expertise and knowledge in organic chemistry.
Wissenschaftliche Forschungsanwendungen
Despite its illegal status as a recreational drug, N-(2,5-dimethoxyphenyl)-N'-(2-methylphenyl)urea has been the subject of several scientific studies due to its potential therapeutic applications. For example, it has been found to have anti-inflammatory and analgesic properties, making it a potential candidate for the treatment of chronic pain and inflammation. Additionally, it has been shown to have anticancer properties, which could make it a useful tool in cancer research.
Eigenschaften
IUPAC Name |
1-(2,5-dimethoxyphenyl)-3-(2-methylphenyl)urea |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N2O3/c1-11-6-4-5-7-13(11)17-16(19)18-14-10-12(20-2)8-9-15(14)21-3/h4-10H,1-3H3,(H2,17,18,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MEARZDAURXLQJJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1NC(=O)NC2=C(C=CC(=C2)OC)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-{1-[(2-isopropyl-1,3-thiazol-4-yl)carbonyl]-3-piperidinyl}-4-(2-methylphenyl)piperazine](/img/structure/B4930765.png)
![4-({4-[3-(4-morpholinyl)-3-oxopropyl]-1-piperidinyl}methyl)quinoline](/img/structure/B4930770.png)
![N~2~-[(4-chlorophenyl)sulfonyl]-N~2~-(2-fluorobenzyl)-N~1~-isopropylglycinamide](/img/structure/B4930786.png)
![5-[3-(3,5-dimethyl-1H-pyrazol-1-yl)propanoyl]-3-(3-fluorophenyl)-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine](/img/structure/B4930790.png)

![N-[4-(aminosulfonyl)phenyl]-2-{[4-(2,4-dimethylphenyl)-5-(2-hydroxyphenyl)-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B4930801.png)
![4-[(4-biphenylylcarbonyl)amino]phenyl 4-biphenylcarboxylate](/img/structure/B4930818.png)
![N-[4-(1-adamantyl)-1,3-thiazol-2-yl]-2,2-diphenylacetamide](/img/structure/B4930820.png)
![3-{[(2,3-dimethylphenyl)amino]sulfonyl}-4-methyl-N-[4-(1-pyrrolidinylsulfonyl)phenyl]benzamide](/img/structure/B4930826.png)
![N-[4-(2,4-dichlorophenyl)-5-methyl-1,3-thiazol-2-yl]-4-nitrobenzamide](/img/structure/B4930847.png)
![4-{[4-(2,3-dimethylphenyl)piperazin-1-yl]sulfonyl}benzamide](/img/structure/B4930855.png)
![2-[2-hydroxy-3-(4-methoxyphenoxy)propyl]-1H-isoindole-1,3(2H)-dione](/img/structure/B4930861.png)

